molecular formula C7H9N3S B1419142 [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine CAS No. 133891-23-3

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine

Cat. No. B1419142
M. Wt: 167.23 g/mol
InChI Key: GQVOAHURTUVFFM-UHFFFAOYSA-N
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Description

The compound [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a chemical compound with the molecular formula C7H9N3S . It has a molecular weight of 167.23 g/mol . Another form of this compound is its dihydrochloride salt, which has a molecular weight of 254.18 g/mol .


Molecular Structure Analysis

The InChI code for [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is 1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine is a powder . The storage temperature for this compound is room temperature .

Scientific Research Applications

Synthesis and Functionalization

  • Functionalized Imidazo[2,1‐b]thiazoles Synthesis : Research has explored the synthesis of new functionalized imidazo[2,1‐b]thiazoles, including derivatives of 6-methylimidazo[2,1-b]thiazole. These compounds have potential applications in chemical synthesis and pharmaceuticals (Peterlin-Mašič et al., 2000).

Chemical Properties and Reactions

  • Novel Prodrug Synthesis : A study synthesized derivatives of 6-substituted 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones, which can potentially act as prodrugs of methimazole upon alkaline hydrolysis (Coburn et al., 1981).

Applications in Medicinal Chemistry

  • Antimicrobial Activity : Synthesis of new compounds with 6-methylimidazo[2,1-b]thiazole structure has been studied for their antimicrobial properties. Some derivatives demonstrated specific activity against certain microbes (Ur et al., 2004).
  • Novel Anticancer Agents : Research on benzimidazole-thiazole derivatives, which includes structures related to 6-methylimidazo[2,1-b]thiazole, has shown promise as anticancer agents. Some compounds demonstrated significant activity against specific cancer cell lines (Nofal et al., 2014).

Pharmacological Aspects

  • Role in Drug Metabolism : The compound has been studied in the context of biotransformation of novel pharmaceuticals, particularly in the metabolism of ghrelin receptor inverse agonists (Adusumalli et al., 2019).

Safety And Hazards

The compound [(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c1-5-6(4-8)10-2-3-11-7(10)9-5/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVOAHURTUVFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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